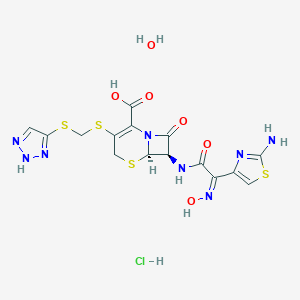

Cefmatilen hydrochloride hydrate

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

154776-45-1 |

|---|---|

Molekularformel |

C15H17ClN8O6S4 |

Molekulargewicht |

569.1 g/mol |

IUPAC-Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate;hydrochloride |

InChI |

InChI=1S/C15H14N8O5S4.ClH.H2O/c16-15-18-5(2-30-15)8(21-28)11(24)19-9-12(25)23-10(14(26)27)6(3-29-13(9)23)31-4-32-7-1-17-22-20-7;;/h1-2,9,13,28H,3-4H2,(H2,16,18)(H,19,24)(H,26,27)(H,17,20,22);1H;1H2/b21-8-;;/t9-,13-;;/m1../s1 |

InChI-Schlüssel |

LBWIJMWZWJRRMO-AWXOXGPMSA-N |

SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl |

Isomerische SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl |

Kanonische SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Cefmatilen Hydrochloride Hydrate

Introduction

Cefmatilen hydrochloride hydrate, also known as S-1090, is a third-generation oral cephalosporin antibiotic.[1] As a member of the β-lactam class of antibiotics, its bactericidal activity is primarily achieved through the inhibition of bacterial cell wall synthesis.[2] This guide provides a detailed technical overview of the core mechanism of action of Cefmatilen, intended for researchers, scientists, and drug development professionals. We will delve into its molecular interactions, target specificity, antibacterial spectrum, and the underlying principles of its efficacy, supported by available data and established methodologies in the field of antimicrobial research.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is paramount for survival, protecting the bacterium from osmotic lysis. This resilience is conferred by the peptidoglycan layer, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. The final and crucial step in peptidoglycan synthesis is the transpeptidation reaction, catalyzed by a family of bacterial enzymes known as penicillin-binding proteins (PBPs).[3]

Cefmatilen, like all β-lactam antibiotics, exerts its bactericidal effect by targeting and inhibiting these PBPs.[2] The strained β-lactam ring in the cephalosporin structure mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This molecular mimicry allows Cefmatilen to bind to the active site of the PBP, leading to the acylation of the serine residue within the active site. This forms a stable, covalent bond, effectively inactivating the enzyme. The inhibition of PBP-mediated transpeptidation disrupts the cross-linking of the peptidoglycan layer, leading to a compromised cell wall that is unable to withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.

Figure 1: Signaling pathway of Cefmatilen's action on bacterial cell wall synthesis.

Penicillin-Binding Protein (PBP) Affinity

The efficacy of a β-lactam antibiotic is significantly influenced by its binding affinity to various PBPs within a target bacterium. Different PBPs have distinct roles in cell wall synthesis, and the preferential binding of an antibiotic to specific PBPs can determine its antibacterial spectrum and potency. While comprehensive, publicly available PBP binding affinity data specifically for Cefmatilen (S-1090) is limited due to the discontinuation of its clinical development, the general principles of cephalosporin-PBP interactions apply. For instance, studies on other cephalosporins, such as ceftaroline, have shown high affinity for PBP2x in Streptococcus pneumoniae and PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), which contributes to their enhanced activity against these pathogens.[4][5] It is plausible that Cefmatilen's efficacy is also dictated by its specific PBP binding profile.

| Cephalosporin | Bacterium | PBP Target(s) with High Affinity | IC50 (µg/mL) |

| Ceftaroline | S. pneumoniae (penicillin-resistant) | PBP2x | 0.1 - 1 |

| PBP2b | 0.5 - 4 | ||

| PBP1a | 0.125 - 0.25 | ||

| Ceftaroline | MRSA | PBP2a | 0.01 - 1 |

| Cefditoren | H. influenzae | PBP3A/B | 0.060 ± 0.002 (µM) |

Table 1: Penicillin-Binding Protein (PBP) affinities of selected cephalosporins for key bacterial pathogens.[4][5][6] Data for Cefmatilen is not publicly available.

Antibacterial Spectrum of Activity

Cefmatilen has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][3] It has shown excellent in vitro activity against methicillin-susceptible Staphylococcus aureus, Staphylococcus epidermidis, and Staphylococcus warneri.[1] Furthermore, among compared oral cephalosporins, Cefmatilen was the most active against Streptococcus pyogenes and Streptococcus agalactiae.[1] Its activity against causative organisms in obstetric and gynecological infections has also been reported to be superior to other oral cephems like cefdinir and cefpodoxime.[3]

| Bacterial Species | Cefmatilen (S-1090) MIC Range (µg/mL) |

| Staphylococcus aureus (MSSA) | Data not publicly available |

| Streptococcus pyogenes | Data not publicly available |

| Streptococcus pneumoniae | Data not publicly available |

| Haemophilus influenzae | Data not publicly available |

| Moraxella catarrhalis | Data not publicly available |

| Escherichia coli | Data not publicly available |

| Klebsiella pneumoniae | Data not publicly available |

| Neisseria gonorrhoeae | Data not publicly available |

Resistance Mechanisms

Bacterial resistance to cephalosporins, including potentially to Cefmatilen, can arise through several mechanisms:

-

Alteration of Target PBPs: Mutations in the genes encoding PBPs can lead to reduced binding affinity of the β-lactam antibiotic, rendering it less effective.[7]

-

Production of β-Lactamases: This is a major mechanism of resistance. β-lactamase enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[8] The stability of a cephalosporin to various β-lactamases is a critical determinant of its clinical utility. While specific data on Cefmatilen's stability is not widely published, newer generation cephalosporins are generally designed to have increased stability against common β-lactamases.[9]

-

Reduced Permeability and Efflux: In Gram-negative bacteria, changes in the outer membrane porin channels can restrict the entry of the antibiotic into the periplasmic space where the PBPs are located. Additionally, active efflux pumps can transport the antibiotic out of the cell.

Pharmacokinetics and Pharmacodynamics

A Phase I clinical study of S-1090 (Cefmatilen) in healthy male volunteers provided key pharmacokinetic insights. The drug was administered in single doses ranging from 10 to 400 mg and multiple doses of 200 mg twice daily.[2]

| Pharmacokinetic Parameter | Value | Notes |

| Absorption | Increased with food intake. | Suggests both unsaturable passive and saturable active transport systems.[2] |

| Half-life (t½) | 2 to 3 hours | Under non-fasting conditions, independent of the dose.[2] |

| Maximum Plasma Concentration (Cmax) | 3.78 µg/mL | At a 100 mg dose under non-fasting conditions.[2] |

| Area Under the Curve (AUC) | 25.51 µg·h/mL | At a 100 mg dose under non-fasting conditions.[2] |

| Urinary Recovery | Decreased with increasing doses. | [2] |

| Protein Binding | ~97% | This high level of protein binding may contribute to its longer half-life.[2] |

Table 3: Pharmacokinetic parameters of Cefmatilen (S-1090) in healthy human volunteers.[2]

The high plasma concentrations and relatively long half-life of Cefmatilen were considered favorable for clinical use.[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the general procedure for determining the MIC of an antimicrobial agent, which would be applicable to Cefmatilen.

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of Cefmatilen hydrochloride hydrate in a suitable solvent (e.g., sterile distilled water or DMSO) at a high concentration (e.g., 1280 µg/mL).

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the Cefmatilen stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 0.06 to 64 µg/mL). Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: Inoculate each well (except the sterility control) with the prepared bacterial suspension. Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Figure 2: Workflow for MIC determination by broth microdilution.

Penicillin-Binding Protein (PBP) Affinity Assay (Competitive Binding)

This protocol describes a common method to determine the affinity of a β-lactam antibiotic for specific PBPs.

-

Preparation of Bacterial Membranes: Grow the target bacterial strain to mid-log phase and harvest the cells. Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction, which contains the PBPs, by ultracentrifugation.

-

Competitive Inhibition: Incubate the bacterial membranes with varying concentrations of Cefmatilen for a specific time to allow for binding to the PBPs.

-

Labeling with Fluorescent Penicillin: Add a fluorescently labeled penicillin derivative (e.g., Bocillin FL) to the mixture. This will bind to any PBPs that have not been bound by Cefmatilen.

-

SDS-PAGE and Visualization: Separate the PBP-antibiotic complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Visualize the fluorescently labeled PBPs using a suitable imager.

-

Quantification and IC50 Determination: Quantify the fluorescence intensity of each PBP band. The concentration of Cefmatilen that results in a 50% reduction in the fluorescence signal for a specific PBP, compared to a control with no Cefmatilen, is the 50% inhibitory concentration (IC50).

Figure 3: Workflow for PBP competitive binding assay.

Conclusion

Cefmatilen hydrochloride hydrate is a third-generation oral cephalosporin that functions by inhibiting bacterial cell wall synthesis through the inactivation of penicillin-binding proteins. While its clinical development was discontinued, available data indicate a broad spectrum of activity against clinically relevant Gram-positive and Gram-negative bacteria. Its pharmacokinetic profile, characterized by good oral absorption (enhanced with food), a relatively long half-life, and high plasma concentrations, suggested its potential as an effective oral therapeutic agent. Further detailed studies on its specific PBP affinities and stability to a wide array of β-lactamases would be necessary for a complete understanding of its antimicrobial profile. The methodologies outlined in this guide provide a framework for the evaluation of such properties for Cefmatilen and other novel cephalosporin candidates.

References

-

[Immunological properties of S-1090, cefmatilen hydrochloride hydrate]. Arzneimittelforschung. 2001;51(5):422-8. [Link]

-

In vitro and in vivo antibacterial activities of S-1090, a new oral cephalosporin. Antimicrob Agents Chemother. 1996;40(2):334-40. [Link]

-

Affinity of ceftaroline and other beta-lactams for penicillin-binding proteins from Staphylococcus aureus and Streptococcus pneumoniae. Antimicrob Agents Chemother. 2009;53(5):1993-2000. [Link]

-

In vitro and in vivo antibacterial activities of S-1090, a new oral cephalosporin, in the fields of obstetrics and gynecology. Jpn J Antibiot. 1996;49(10):956-69. [Link]

-

Phase I clinical studies of S-1090: safety and pharmacokinetics. J Infect Chemother. 1996;2(1):47-56. [Link]

-

Affinity of cefditoren for penicillin-binding proteins in bacteria and its relationship with antibiotic sensitivity. ResearchGate. 2024. [Link]

-

beta-Lactamase stability and in vitro activity of oral cephalosporins against strains possessing well-characterized mechanisms of resistance. Antimicrob Agents Chemother. 1990;34(6):950-6. [Link]

-

Beta-lactamase - Wikipedia. [Link]

-

Antimicrobial activity of LB10827, a new orally administered cephalosporin, tested against Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus pneumoniae. Clin Microbiol Infect. 2003;9(8):837-41. [Link]

-

Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae. Antimicrob Agents Chemother. 2009;53(5):1993-2000. [Link]

-

The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond. Epilepsy Curr. 2020;20(3):133-147. [Link]

-

Comparison of MICs of ceftiofur and other antimicrobial agents against bacterial pathogens of swine from the United States, Canada, and Denmark. J Clin Microbiol. 1995;33(9):2433-44. [Link]

-

[Antibacterial activity and beta-lactamase stability of eleven oral cephalosporins]. Infection. 1990;18 Suppl 3:S155-67. [Link]

-

kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells. ACS Chem Biol. 2025;20(4):1011-1018. [Link]

-

Antihistamines - StatPearls - NCBI Bookshelf. [Link]

-

Oral Cephalosporin Antibiotics: An Overview of Clinical Pharmacology and Dermatologic Applications. J Clin Aesthet Dermatol. 2011;4(10): 41–48. [Link]

-

Substrate Inhibition of Beta-Lactamases, a Method for Predicting Enzymatic Stability of Cephalosporins. Antimicrob Agents Chemother. 1978;13(3):470-5. [Link]

-

When and How to Use MIC in Clinical Practice? Antibiotics (Basel). 2022;11(4):466. [Link]

-

Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf. [Link]

-

Review of the spectrum and potency of orally administered cephalosporins and amoxicillin/clavulanate. Pharmacotherapy. 2002;22(2 Pt 2):14S-22S. [Link]

-

Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2. Antimicrob Agents Chemother. 2017;61(11):e01295-17. [Link]

-

In Vitro Susceptibility Test of Different Clinical Isolates against Ceftriaxone. J Pharm Bioallied Sci. 2015;7(3):223-6. [Link]

Sources

- 1. In vitro and in vivo antibacterial activities of S-1090, a new oral cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cefmatilen hydrochloride hydrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. In vitro and in vivo antibacterial activities of S-1090, a new oral cephalosporin, in the fields of obstetrics and gynecology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Affinity of ceftaroline and other beta-lactams for penicillin-binding proteins from Staphylococcus aureus and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. beta-Lactamase stability and in vitro activity of oral cephalosporins against strains possessing well-characterized mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beta-lactamase - Wikipedia [en.wikipedia.org]

- 9. [Antibacterial activity and beta-lactamase stability of eleven oral cephalosporins] - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefmatilen Hydrochloride Hydrate (S-1090): A Comprehensive Technical Guide

Introduction

Cefmatilen hydrochloride hydrate, designated by the development code S-1090, is a third-generation, orally active cephalosporin antibiotic.[1][2] Developed by Shionogi & Co., Ltd., S-1090 was engineered to exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative pathogens.[3][4] As a member of the β-lactam class of antibiotics, its therapeutic efficacy is derived from its ability to inhibit bacterial cell wall synthesis.[5][6] This guide provides a detailed technical overview of Cefmatilen hydrochloride hydrate, encompassing its chemical characteristics, mechanism of action, pharmacological profile, and developmental status for researchers, scientists, and drug development professionals. Although it showed promise in early studies, its global research and development status is currently listed as discontinued.[7]

Chemical Properties and Synthesis

Cefmatilen, the active free base form of the drug, is a synthetic organic compound.[4] The hydrochloride hydrate salt form enhances its stability and suitability for pharmaceutical formulation. The synthesis of Cefmatilen hydrochloride hydrate is a multi-step process that has been optimized for large-scale production. A practical synthesis approach involves the reaction of three primary starting materials: 7-aminocephem hydrochloride, triethylammonium acetate, and a specific triazole derivative.[8] This process has been refined to control the formation of impurities and improve overall yield, making it amenable to multikilogram-scale preparation for clinical trials.[8] The core structure is based on the 7-aminocephalosporanic acid nucleus, with modifications to the side chains to enhance its antibacterial spectrum and pharmacokinetic properties.[9]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The bactericidal activity of Cefmatilen hydrochloride hydrate is achieved through the inhibition of bacterial cell wall synthesis, a mechanism characteristic of β-lactam antibiotics.[5][6] The structural integrity of the bacterial cell wall is maintained by a peptidoglycan layer, which is cross-linked by penicillin-binding proteins (PBPs).[10]

Cefmatilen, as a β-lactam antibiotic, mimics the D-Ala-D-Ala terminal of the peptidoglycan precursors.[5] This molecular mimicry allows it to bind to the active site of PBPs, leading to their irreversible acylation.[7][10] This inactivation of PBPs prevents the final transpeptidation step in peptidoglycan synthesis, thereby inhibiting the cross-linking of the cell wall. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[10]

Figure 1: Mechanism of action of Cefmatilen.

Antibacterial Spectrum

Cefmatilen hydrochloride hydrate demonstrates a broad spectrum of activity against a variety of bacterial pathogens.[2] Its efficacy has been noted against both Gram-positive and Gram-negative organisms, making it a candidate for treating a range of infections.[3][4]

Table 1: In Vitro Antibacterial Activity of Cefmatilen (S-1090)

| Bacterial Species | Activity Level | Reference |

|---|---|---|

| Streptococcus pyogenes | High | [3][4] |

| Neisseria gonorrhoeae | High | [3][4] |

| Gram-positive bacteria | Broad | [3] |

| Gram-negative bacteria | Broad | [3] |

| Obstetric/Gynecologic Pathogens | Superior to other oral cephems |[2] |

The in vitro activity of S-1090 against causative organisms in obstetrics and gynecology was found to be superior to other oral cephems like cefdinir and cefpodoxime.[2]

Pharmacokinetic Profile

Phase I clinical studies in healthy male volunteers have elucidated the pharmacokinetic profile of S-1090.[11]

Table 2: Pharmacokinetic Parameters of S-1090 (100mg, non-fasting)

| Parameter | Value | Reference |

|---|---|---|

| Maximum Plasma Concentration (Cmax) | 3.78 µg/ml | [11] |

| Half-life (t1/2) | 2.77 hours | [11] |

| Area Under the Curve (AUC) | 25.51 µg·h/mL | [11] |

| Protein Binding | ~97% |[11] |

Key findings from pharmacokinetic studies include:

-

Absorption: S-1090 is absorbed orally, and food intake enhances its absorption without affecting its half-life. The absorption mechanism appears to involve both unsaturable passive and saturable active transport systems.[11]

-

Distribution: The drug exhibits a very high level of serum protein binding, at approximately 97%, which contributes to its relatively long half-life.[11]

-

Metabolism and Excretion: The plasma concentration of S-1090 increases with the dose, but not proportionally, and it is eliminated with a half-life of 2 to 3 hours under non-fasting conditions.[11]

Immunological Properties and Safety

Immunological studies were conducted to evaluate the potential for immunogenicity and hypersensitivity. In guinea pigs, S-1090 did not show significant immunogenicity in active systemic anaphylaxis (ASA) or passive cutaneous anaphylaxis (PCA) tests.[1] Weak antibody production was observed in some animals via ELISA.[1] Immunological cross-reactivity was noted with cefotiam (CET) in guinea pigs.[1] In vitro direct Coombs' tests using human red blood cells were positive at high concentrations, a finding also observed with other cephalosporins.[1] Phase I clinical trials indicated that S-1090 was safe and well-tolerated in healthy male volunteers, with no significant adverse effects on intestinal or oropharyngeal bacterial flora.[11]

Clinical Development and Status

Cefmatilen hydrochloride hydrate (S-1090) underwent Phase I clinical trials to assess its safety and pharmacokinetics.[11] Despite promising in vitro activity and a favorable pharmacokinetic profile, the global highest research and development status for Cefmatilen hydrochloride hydrate is listed as "Discontinued".[7] The specific reasons for the discontinuation of its development are not detailed in the available public literature.

Conclusion

Cefmatilen hydrochloride hydrate (S-1090) is a third-generation oral cephalosporin with a potent, broad-spectrum antibacterial activity. Its mechanism of action, centered on the inhibition of bacterial cell wall synthesis, is well-established for β-lactam antibiotics. Pharmacokinetic studies revealed high bioavailability, particularly with food, and a long half-life attributed to its high protein binding. While early clinical data suggested a good safety profile, the development of S-1090 was ultimately discontinued. The comprehensive data gathered during its development may still offer valuable insights for researchers in the field of antibiotic discovery and development.

References

-

Patsnap Synapse. Cefmatilen hydrochloride hydrate - Drug Targets, Indications, Patents. [Link]

-

[Immunological properties of S-1090, cefmatilen hydrochloride hydrate]. PubMed. [Link]

-

In vitro and in vivo antibacterial activities of S-1090, a new oral cephalosporin, in the fields of obstetrics and gynecology. PubMed. [Link]

-

Phase I Clinical Studies of S-1090: Safety and Pharmacokinetics. PubMed. [Link]

-

Synthesis and beta-lactamase-mediated activation of a cephalosporin-taxol prodrug. PubMed. [Link]

-

Ceftaroline fosamil therapy in patients with acute bacterial skin and skin-structure infections with systemic inflammatory signs: A retrospective dose comparison across three pivotal trials. PubMed. [Link]

-

Cephalosporin. Wikipedia. [Link]

-

Practical Large-Scale Synthesis of Cefmatilen, A New Cephalosporin Antibiotic. ResearchGate. [Link]

-

Comparative pharmacokinetics and clinical experience with a new cephalosporin-derivative: cefazolin. PubMed. [Link]

-

Diagramatic presentation of cephalosporin prodrug reaction. ResearchGate. [Link]

-

Cephalosporins: Uses, List of Generations, Side Effects, and More. Healthline. [Link]

-

Clinical Pharmacokinetics of Systemically Administered Antileishmanial Drugs. PubMed. [Link]

-

Pharmacokinetic Study of Dapivirine Gel Administered Rectally to HIV-1 Seronegative Adults. ClinicalTrials.gov. [Link]

-

cefmatilen | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

- Preparation method of cefotiam chloride.

-

Cephalosporins Made Simple | Generations, Mechanism & Clinical Uses. YouTube. [Link]

-

Pharmacokinetics and protein binding of cefazolin in morbidly obese patients. PubMed. [Link]

- Process for the synthesis of cefaclor.

-

Cephalosporins*. Louisiana Department of Health. [Link]

-

Enzyme-catalyzed activation of anticancer prodrugs. PubMed. [Link]

-

Tentative interpretive standards for disk diffusion susceptibility testing with norfloxacin (MK-0366, AM-715). PubMed. [Link]

-

What is the mechanism of Cefminox Sodium Hydrate?. Quora. [Link]

-

Antibacterial Spectrum of a Novel Des-Fluoro(6) Quinolone, BMS-284756. PMC - NIH. [Link]

-

Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens. PMC - NIH. [Link]

- Synthetic method of acotiamide hydrochloride hydrate.

-

Prodrugs and their activation mechanisms for brain drug delivery. PMC - PubMed Central. [Link]

-

Cephalosporin Prodrug Inhibitors Overcome Metallo‐β‐Lactamase Driven Antibiotic Resistance. PMC - NIH. [Link]

-

Narrow-spectrum antibacterial agents. PMC - NIH. [Link]

Sources

- 1. [Immunological properties of S-1090, cefmatilen hydrochloride hydrate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo antibacterial activities of S-1090, a new oral cephalosporin, in the fields of obstetrics and gynecology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cefmatilen | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Cephalosporin - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Cefmatilen hydrochloride hydrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. ldh.la.gov [ldh.la.gov]

- 10. What is the mechanism of Cefminox Sodium Hydrate? [synapse.patsnap.com]

- 11. Phase I Clinical Studies of S-1090: Safety and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Antibacterial Spectrum of Cefmatilen Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Cefmatilen hydrochloride hydrate, also known as S-1090, is an orally administered third-generation cephalosporin. This technical guide provides a comprehensive analysis of its in vitro antibacterial spectrum, detailing its mechanism of action, potency against a wide range of clinically significant Gram-positive and Gram-negative bacteria, and the standardized methodologies for its evaluation. By synthesizing data from pivotal studies, this document serves as a critical resource for researchers engaged in antimicrobial drug development and evaluation. We will delve into the causality behind its antibacterial efficacy, provide field-proven protocols for susceptibility testing, and discuss the known mechanisms of resistance.

Introduction: The Chemical and Pharmacological Profile of Cefmatilen

Cefmatilen hydrochloride hydrate is a non-ester type oral cephem antibiotic.[1] As a member of the cephalosporin class, its core structure features a β-lactam ring fused to a dihydrothiazine ring, a characteristic that is fundamental to its antibacterial activity.[2] Developed for oral administration, Cefmatilen was designed to offer a broad spectrum of activity, particularly against pathogens commonly encountered in community-acquired infections.[1]

The rationale for the development of new oral cephalosporins like Cefmatilen stems from the evolving landscape of bacterial resistance to older agents. The chemical modifications to the Cefmatilen molecule were intended to enhance its stability against certain β-lactamases and improve its affinity for essential bacterial enzymes, thereby broadening its spectrum of action.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The bactericidal effect of Cefmatilen, like all β-lactam antibiotics, is achieved through the disruption of bacterial cell wall synthesis.[1] The primary targets of Cefmatilen are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1] Peptidoglycan provides structural integrity to the bacterial cell wall.

The process of inhibition can be broken down into the following key steps:

-

Penetration of the Bacterial Cell Envelope: In Gram-negative bacteria, Cefmatilen must first traverse the outer membrane to reach the periplasmic space where the PBPs are located.

-

Acylation of Penicillin-Binding Proteins: Cefmatilen covalently binds to the active site of PBPs. This acylation reaction is stable and effectively inactivates the enzyme.

-

Inhibition of Peptidoglycan Cross-linking: The inactivation of PBPs prevents the transpeptidation reaction, which is the cross-linking of peptidoglycan chains.

-

Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Figure 1: Mechanism of action of Cefmatilen in Gram-negative bacteria.

In Vitro Antibacterial Spectrum of Cefmatilen

The efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism in vitro.[2] The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively, are crucial metrics for assessing the overall activity of an antibiotic against a bacterial population.

Published studies have demonstrated that Cefmatilen possesses a potent and broad spectrum of activity against a variety of clinically relevant pathogens.

Gram-Positive Aerobes

Cefmatilen has shown excellent activity against many Gram-positive bacteria. This is particularly notable for methicillin-susceptible strains of Staphylococcus and various species of Streptococcus.

| Organism (No. of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus (Methicillin-Susceptible) | ≤0.12 - 4 | 0.5 | 1 | [3] |

| Staphylococcus epidermidis (Methicillin-Susceptible) | ≤0.12 - 2 | 0.25 | 1 | [3] |

| Staphylococcus warneri | - | - | - | [3] |

| Streptococcus pneumoniae | - | - | - | |

| Streptococcus pyogenes | ≤0.06 | ≤0.06 | ≤0.06 | [3] |

| Streptococcus agalactiae | ≤0.06 - 0.12 | ≤0.06 | 0.12 | [3] |

Note: Specific MIC values for S. warneri and S. pneumoniae were not detailed in the provided search results, though Cefmatilen is noted to have excellent activity against them.[3]

Gram-Negative Aerobes

Cefmatilen also demonstrates significant activity against a range of Gram-negative bacteria, including common respiratory pathogens.

| Organism (No. of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Haemophilus influenzae | - | - | - | |

| Moraxella catarrhalis | - | - | - | |

| Escherichia coli | - | - | - | |

| Klebsiella pneumoniae | - | - | - | |

| Neisseria gonorrhoeae | - | - | - |

Note: While described as active against these organisms, specific MIC data from dedicated studies on Cefmatilen were not available in the initial search results. The table structure is provided as a template for data inclusion as it becomes available.

Standardized Methodologies for In Vitro Susceptibility Testing

To ensure the reproducibility and comparability of in vitro antibacterial spectrum data, standardized testing methodologies are imperative. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing.[2]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely used technique for determining the MIC of an antimicrobial agent.[2]

Protocol: Broth Microdilution MIC Assay

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of Cefmatilen hydrochloride hydrate in a suitable solvent at a concentration significantly higher than the expected MIC range.

-

Serial Dilution: Perform a two-fold serial dilution of the Cefmatilen stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial inoculum from 3-5 isolated colonies grown on an appropriate agar medium. Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Inoculum Dilution: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation.

-

Inoculation: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

-

Controls:

-

Growth Control: A well containing only the bacterial inoculum in CAMHB without any antibiotic.

-

Sterility Control: A well containing only sterile CAMHB.

-

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of Cefmatilen that completely inhibits visible growth of the bacteria.

Figure 3: Key mechanisms of bacterial resistance to cephalosporins.

Conclusion

Cefmatilen hydrochloride hydrate is a potent oral third-generation cephalosporin with a broad in vitro spectrum of activity against common Gram-positive and Gram-negative pathogens. Its mechanism of action, centered on the inhibition of bacterial cell wall synthesis, provides a bactericidal effect. The standardized methodologies outlined in this guide are essential for the accurate and reproducible evaluation of its antibacterial efficacy. Continuous surveillance of its activity against clinical isolates is crucial to monitor for the emergence of resistance and to ensure its continued therapeutic value. This technical guide serves as a foundational document for researchers and drug development professionals, providing both the theoretical framework and practical protocols for the in vitro assessment of Cefmatilen.

References

-

IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

-

Miki, T., et al. (2001). [Immunological properties of S-1090, cefmatilen hydrochloride hydrate]. Arerugi, 50(5), 486-496. Retrieved from [Link]

-

Liu, Y. C., Huang, W. K., & Chen, D. L. (1995). Antibacterial activity of cefprozil in vitro. Chemotherapy, 41(6), 427–432. Retrieved from [Link]

-

Jones, R. N., & Pfaller, M. A. (1991). Comparative in Vitro Activity of Cefdinir (CI-983; FK-482) Against Staphylococci, Gram-Negative Bacilli and Respiratory Tract Pathogens. Journal of Antimicrobial Chemotherapy, 28(5), 685-693. Retrieved from [Link]

-

N'guessan, K. F., et al. (2023). Susceptibility and Virulence of Enterobacteriaceae Isolated from Urinary Tract Infections in Benin. Microorganisms, 11(1), 213. Retrieved from [Link]

-

Felmingham, D., & Grüneberg, R. N. (1995). Antibacterial activity in vitro of cefpirome against clinical isolates causing sexually transmitted diseases. Journal of Antimicrobial Chemotherapy, 35(3), 553-558. Retrieved from [Link]

-

Cherubin, C. E., et al. (1981). Susceptibility of Gram-Positive Cocci to Various Antibiotics, Including Cefotaxime, Moxalactam, and N-Formimidoyl Thienamycin. Antimicrobial Agents and Chemotherapy, 20(5), 646-650. Retrieved from [Link]

-

Shaheen, B. W., et al. (2018). Cephalexin susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision. Journal of Veterinary Diagnostic Investigation, 30(5), 716-722. Retrieved from [Link]

-

Tempera, G., et al. (2010). In Vitro Activity of Cefditoren versus other Antibiotics against S. Pneumoniae Clinical Strains Isolated in Italy. International Journal of Immunopathology and Pharmacology, 23(3), 833-840. Retrieved from [Link]

-

Fujimoto, K., et al. (1995). In vitro and in vivo antibacterial activities of S-1090, a new oral cephalosporin. Antimicrobial Agents and Chemotherapy, 39(6), 1435-1441. Retrieved from [Link]

-

Al-Marjani, M. F., & Al-Rudainy, A. M. (2015). Antibiotics susceptibility profiles of gram positive isolates. IOSR Journal of Pharmacy and Biological Sciences, 10(4), 48-52. Retrieved from [Link]

-

Licker, M., et al. (2024). In Vitro Activity of Cefiderocol Against Multi-Drug-Resistant Gram-Negative Clinical Isolates in Romania. Antibiotics, 13(3), 253. Retrieved from [Link]

-

Gil-Forte, E., et al. (2023). In Vitro Activity of Finafloxacin against Panels of Respiratory Pathogens. Antibiotics, 12(7), 1113. Retrieved from [Link]

-

Bionda, N., et al. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 11(11), 1599. Retrieved from [Link]

-

Schito, G. C., et al. (2000). Comparative in vitro Activity of Older and Newer Fluoroquinolones against Respiratory Tract Pathogens. International Journal of Antimicrobial Agents, 14(3), 245-250. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Retrospective Analysis of Sensitivity Characteristics of Enterobacteriaceae: A Study Based on Specimen Types, Sex, and Age Bracket of Patients. Infection and Drug Resistance, 16, 1949-1960. Retrieved from [Link]

-

Sharma, D., et al. (2016). Microbial Surveillance and Susceptibility of Gram-Positive Bacteria to Antibiotic Drugs. IOSR Journal of Pharmacy and Biological Sciences, 11(5), 10-17. Retrieved from [Link]

-

Marzouk, H., et al. (2023). An Assessment of the In Vitro Models and Clinical Trials Related to the Antimicrobial Activities of Phytochemicals. Molecules, 28(13), 5035. Retrieved from [Link]

-

Chmielarczyk, A., et al. (2022). Antimicrobial Resistance of Enterobacteriaceae in Bloodstream Infections in Hospitalized Patients in Southern Poland. International Journal of Environmental Research and Public Health, 19(14), 8303. Retrieved from [Link]

-

Medscape. (2023, October 14). Antimicrobial Susceptibility. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Activity of Cefmatilen Hydrochloride Hydrate Against Gram-Positive Bacteria

Foreword

This technical guide provides a comprehensive overview of the biological activity of Cefmatilen hydrochloride hydrate, a cephalosporin antibiotic, with a specific focus on its efficacy against Gram-positive bacteria. While the clinical development of Cefmatilen (also known as S-1090) was discontinued, its profile as a broad-spectrum oral cephalosporin presents a valuable case study for researchers, scientists, and drug development professionals in the field of antibacterial chemotherapy. This document synthesizes the available preclinical data, outlines the fundamental mechanisms of action, and provides detailed experimental protocols for the evaluation of cephalosporins, thereby serving as a robust reference for ongoing and future research in antibiotic development.

Molecular Profile of Cefmatilen Hydrochloride Hydrate

Cefmatilen is a third-generation cephalosporin antibiotic. Its chemical structure is characterized by a 7-aminocephalosporanic acid nucleus, which is a common feature of cephalosporins and is crucial for its antibacterial activity.

Chemical Structure: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetyl]amino]-8-oxo-3-[(1H-1,2,3-triazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride hydrate

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like all β-lactam antibiotics, the primary mechanism of action of Cefmatilen hydrochloride hydrate is the inhibition of bacterial cell wall synthesis.[1][2] This process is critical for bacterial viability, and its disruption leads to cell lysis and death.

The key steps in this mechanism are as follows:

-

Target Binding: Cefmatilen binds to and inactivates penicillin-binding proteins (PBPs). PBPs are bacterial enzymes located on the inner membrane of the bacterial cell wall that are essential for the synthesis and remodeling of peptidoglycan, the primary component of the cell wall.[1][2]

-

Inhibition of Transpeptidation: By binding to the active site of PBPs, Cefmatilen blocks the transpeptidation step in peptidoglycan synthesis. This prevents the cross-linking of peptidoglycan chains, which is necessary to provide structural integrity to the cell wall.

-

Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium. This results in cell lysis and bacterial death.

In Vitro Activity Against Gram-Positive Bacteria

Preclinical studies have demonstrated that Cefmatilen possesses a broad spectrum of activity that includes key Gram-positive pathogens.

Spectrum of Activity

Cefmatilen has shown excellent in vitro activity against a range of Gram-positive bacteria, including:

-

Staphylococcus aureus (methicillin-susceptible strains)

-

Staphylococcus epidermidis

-

Staphylococcus warneri

-

Streptococcus pyogenes

-

Streptococcus agalactiae

While specific data on its activity against methicillin-resistant Staphylococcus aureus (MRSA) is limited in the available literature, its efficacy against methicillin-susceptible strains suggests a strong intrinsic activity against staphylococci.

Comparative Minimum Inhibitory Concentrations (MICs)

Due to the discontinuation of Cefmatilen's development, comprehensive MIC distribution data is not widely available. However, to provide context for its potential efficacy, the following table presents typical MIC ranges for other relevant oral and parenteral cephalosporins against common Gram-positive pathogens. This comparative data is essential for understanding the therapeutic landscape and for designing in vitro susceptibility studies.

| Antibiotic | Staphylococcus aureus (MSSA) | Streptococcus pneumoniae (Penicillin-Susceptible) | Streptococcus pyogenes |

| Cefdinir | 0.12 - 2 µg/mL | ≤0.06 - 1 µg/mL | ≤0.06 - 0.5 µg/mL |

| Cefpodoxime | 0.25 - 4 µg/mL | ≤0.06 - 1 µg/mL | ≤0.06 - 0.25 µg/mL |

| Cefuroxime | 0.25 - 4 µg/mL | ≤0.06 - 2 µg/mL | ≤0.06 - 0.25 µg/mL |

| Ceftriaxone | 1 - 8 µg/mL | ≤0.015 - 1 µg/mL | ≤0.015 - 0.12 µg/mL |

Note: These values are representative and can vary based on the specific strain and testing methodology.

Experimental Protocols for In Vitro Evaluation

To ensure the scientific integrity of in vitro studies, standardized and validated protocols are essential. The following sections detail the methodologies for determining the MIC and for assessing the affinity of a cephalosporin for its target PBPs.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.

Principle: This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Step-by-Step Protocol:

-

Preparation of Antimicrobial Stock Solution:

-

Accurately weigh a sufficient amount of the antimicrobial powder (e.g., Cefmatilen hydrochloride hydrate) and dissolve it in a suitable solvent to create a high-concentration stock solution.

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube containing a suitable broth medium (e.g., Tryptic Soy Broth).

-

Incubate the broth culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted inoculum in the appropriate test medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Microdilution Plates:

-

Dispense 50 µL of the appropriate broth medium into each well of a 96-well microtiter plate.

-

Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

-

This will result in a series of wells with decreasing concentrations of the antimicrobial agent.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

-

Pharmacokinetics of Cefmatilen (S-1090)

Pharmacokinetic studies are crucial for determining the appropriate dosing regimen of an antibiotic. Phase I clinical trials with healthy male volunteers have provided some key pharmacokinetic parameters for Cefmatilen (S-1090).

-

Absorption: Cefmatilen is absorbed orally, and its absorption is increased with food intake. The absorption process appears to involve both passive and saturable active transport systems.

-

Half-life: The elimination half-life of Cefmatilen is approximately 2 to 3 hours.

-

Protein Binding: Cefmatilen exhibits high serum protein binding, at approximately 97%. This high level of protein binding may contribute to its relatively long half-life for an oral cephalosporin.

-

Dosing: In multiple-dose studies, a steady state was achieved within several days.

Table of Pharmacokinetic Parameters of Cefmatilen (S-1090) in Healthy Volunteers

| Parameter | Value |

| Dose | 100 mg (non-fasting) |

| Cmax (Maximum Plasma Concentration) | 3.78 µg/mL |

| T½ (Elimination Half-life) | 2.77 hours |

| AUC (Area Under the Curve) | 25.51 µg·h/mL |

| Serum Protein Binding | ~97% |

Mechanisms of Resistance in Gram-Positive Bacteria

The emergence of resistance to β-lactam antibiotics is a significant clinical challenge. The primary mechanisms of resistance in Gram-positive bacteria include:

-

Alteration of Penicillin-Binding Proteins (PBPs): This is a major mechanism of resistance in bacteria such as Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). Mutations in the genes encoding PBPs can lead to reduced binding affinity of the β-lactam antibiotic, rendering it less effective. In MRSA, the acquisition of the mecA gene, which encodes for a low-affinity PBP (PBP2a), is the hallmark of resistance.

-

Production of β-Lactamases: Some Gram-positive bacteria can produce enzymes called β-lactamases that hydrolyze the β-lactam ring of cephalosporins, inactivating the antibiotic before it can reach its PBP targets.

Conclusion

Cefmatilen hydrochloride hydrate is a broad-spectrum, oral cephalosporin with demonstrated in vitro and in vivo activity against a range of clinically relevant Gram-positive bacteria. Its mechanism of action, like other cephalosporins, involves the inhibition of bacterial cell wall synthesis through the inactivation of penicillin-binding proteins. While its clinical development was discontinued, the study of Cefmatilen provides valuable insights into the structure-activity relationships and pharmacokinetic properties of cephalosporins. The experimental protocols detailed in this guide offer a robust framework for the continued evaluation of new and existing cephalosporins, contributing to the critical effort of developing novel therapies to combat the growing threat of antibiotic resistance.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9852994, Cefmatilen. [Link].

-

Patsnap. What is the mechanism of Cefotiam Hydrochloride? - Patsnap Synapse. [Link].

Sources

Cefmatilen Hydrochloride Hydrate (S-1090): A Technical Guide on its Activity Against Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefmatilen hydrochloride hydrate, also known as S-1090, is a synthetic, orally administered cephalosporin antibiotic. This technical guide provides a comprehensive overview of its antibacterial activity against a range of Gram-negative bacteria. It delves into the compound's mechanism of action, in vitro susceptibility data, and in vivo efficacy based on available preclinical studies. This document is intended to serve as a resource for researchers and professionals in the fields of microbiology, infectious diseases, and drug development, offering insights into the potential of Cefmatilen in the context of evolving bacterial resistance.

Introduction: The Chemical and Pharmacological Profile of Cefmatilen Hydrochloride Hydrate

Cefmatilen hydrochloride hydrate (S-1090) is a third-generation cephalosporin developed for oral administration. As a non-esterified cephem, it possesses a broad spectrum of antibacterial activity.[1] Early research has indicated that its efficacy against certain pathogens is superior to that of other oral cephalosporins like cefdinir and cefpodoxime.[1]

Chemical Properties:

While detailed public information on the specific chemical synthesis of Cefmatilen hydrochloride hydrate is limited, its classification as a cephalosporin indicates the characteristic bicyclic β-lactam ring structure essential for its antibacterial action.

Pharmacokinetics:

Phase I clinical studies in healthy male volunteers have provided initial insights into the pharmacokinetic profile of S-1090. The drug is eliminated with a half-life of approximately 2 to 3 hours following oral administration under non-fasting conditions.[2] A notable characteristic of S-1090 is its high degree of protein binding, which is approximately 97%.[2] This high protein binding may contribute to its prolonged half-life.[2] The absorption of S-1090 appears to involve both passive and saturable active transport mechanisms.[2] Food intake has been observed to enhance its absorption.[2]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like other β-lactam antibiotics, the primary mechanism of action of Cefmatilen involves the disruption of bacterial cell wall synthesis.[3] This process is crucial for the structural integrity and survival of bacteria.

The key steps in the mechanism are:

-

Target Binding: Cefmatilen binds to and inactivates penicillin-binding proteins (PBPs). PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[3] Peptidoglycan is a critical component that forms the rigid cell wall of bacteria.

-

Inhibition of Transpeptidation: By binding to PBPs, Cefmatilen inhibits the transpeptidation reaction. This reaction is responsible for cross-linking the peptidoglycan chains, which provides the cell wall with its strength and rigidity.

-

Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterial cell. This ultimately results in cell lysis and bacterial death.

Figure 1: Mechanism of action of Cefmatilen against Gram-negative bacteria.

In Vitro Activity Against Gram-negative Bacteria

The in vitro activity of an antibiotic is a critical determinant of its potential clinical utility. This is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Spectrum of Activity

S-1090 has demonstrated a broad spectrum of activity against various Gram-negative bacteria.[2] Its activity has been reported to be superior to other oral cephalosporins against causative organisms in the fields of obstetrics and gynecology.[1]

Susceptibility Testing Methodology

Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are crucial for determining the MIC of an antimicrobial agent. The broth microdilution method is a commonly used technique.

Step-by-Step Broth Microdilution Protocol for MIC Determination:

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of Cefmatilen hydrochloride hydrate of a known concentration.

-

Perform serial two-fold dilutions of the antibiotic in Mueller-Hinton Broth in a 96-well microtiter plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

-

Figure 2: Workflow for MIC determination by broth microdilution.

Activity Against Key Gram-negative Pathogens

Note: The following table is a representative template. Specific data for Cefmatilen hydrochloride hydrate (S-1090) is limited in the provided search results.

| Organism | No. of Isolates | Cefmatilen (S-1090) MIC Range (µg/mL) | Cefmatilen (S-1090) MIC₅₀ (µg/mL) | Cefmatilen (S-1090) MIC₉₀ (µg/mL) | Comparator 1 MIC₉₀ (µg/mL) | Comparator 2 MIC₉₀ (µg/mL) |

| Escherichia coli | - | - | - | - | - | - |

| Klebsiella pneumoniae | - | - | - | - | - | - |

| Proteus mirabilis | - | - | - | - | - | - |

| Haemophilus influenzae | - | - | - | - | - | - |

| Moraxella catarrhalis | - | - | - | - | - | - |

Rationale for Experimental Choices: The selection of comparator agents in susceptibility testing is crucial for contextualizing the activity of a new compound. Comparators should include existing standard-of-care oral cephalosporins to provide a direct benchmark of relative potency and spectrum.

Activity Against Beta-Lactamase-Producing Strains

The emergence of β-lactamase enzymes is a primary mechanism of resistance to β-lactam antibiotics in Gram-negative bacteria. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. The stability of a cephalosporin to these enzymes is a key determinant of its effectiveness against resistant strains.

Information regarding the specific stability of S-1090 to a broad range of β-lactamases (e.g., TEM, SHV, CTX-M, AmpC) is not extensively detailed in the available literature. Further studies would be required to fully characterize its profile against clinically relevant β-lactamase-producing isolates.

In Vivo Efficacy of Cefmatilen Hydrochloride Hydrate

In vivo animal models are essential for evaluating the efficacy of a new antibiotic in a complex biological system, providing data that can help predict clinical outcomes.

Rat Model of Uterine Endometritis

The in vivo efficacy of S-1090 has been evaluated in a rat model of uterine endometritis.[1] This model is relevant for assessing the antibiotic's potential in treating gynecological infections. In this model, treatment with S-1090 resulted in a milder accumulation of neutrophils in the uterus compared to the untreated group, indicating a reduction in inflammation.[1] A corresponding positive bacteriological response was also observed.[1]

Methodology for a Rat Uterine Endometritis Model:

-

Induction of Infection:

-

Female rats are anesthetized.

-

A standardized inoculum of a relevant pathogenic bacterium (e.g., Escherichia coli) is introduced into the uterine horns.

-

-

Treatment Protocol:

-

At a predetermined time post-infection, treatment with Cefmatilen hydrochloride hydrate is initiated. The drug is administered orally at various dose levels.

-

A control group receives a placebo (vehicle).

-

Treatment is typically continued for a specified number of days.

-

-

Evaluation of Efficacy:

-

Bacteriological Assessment: At the end of the treatment period, animals are euthanized, and the uteri are aseptically removed. The tissue is homogenized, and serial dilutions are plated to determine the number of viable bacteria (CFU/gram of tissue).

-

Histopathological Assessment: Uterine tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate the degree of inflammation, such as neutrophil infiltration and tissue damage.

-

Figure 3: General workflow for an in vivo rat uterine endometritis model.

Efficacy in Other Infection Models

Studies have also suggested the in vivo efficacy of S-1090 in systemic, urinary, and respiratory tract infections in animal models caused by both Gram-positive and Gram-negative bacteria.[2] The observed efficacy in these models was reported to be superior to what might be expected based solely on its in vitro activity, suggesting favorable pharmacokinetic and pharmacodynamic properties in vivo.[2]

Conclusion and Future Directions

Cefmatilen hydrochloride hydrate (S-1090) is an oral cephalosporin with promising in vitro and in vivo activity against a spectrum of Gram-negative bacteria. Its mechanism of action, typical of β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis. Preclinical data suggest favorable pharmacokinetics and efficacy in animal models of infection.

However, a comprehensive understanding of its full potential requires further investigation. Key areas for future research include:

-

Large-scale surveillance studies: To establish a robust database of MIC distributions against a wide variety of contemporary clinical isolates of Gram-negative bacteria, including multidrug-resistant strains.

-

β-Lactamase stability studies: Detailed enzymatic assays to determine the stability of Cefmatilen against a panel of clinically relevant β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.

-

Pharmacodynamic modeling: In-depth pharmacokinetic/pharmacodynamic (PK/PD) studies to define the optimal dosing regimens to maximize efficacy and minimize the potential for resistance development.

-

Clinical trials: Ultimately, well-controlled clinical trials are necessary to establish the safety and efficacy of Cefmatilen hydrochloride hydrate in treating Gram-negative bacterial infections in humans.

This technical guide provides a foundational understanding of the antibacterial properties of Cefmatilen hydrochloride hydrate. As new data emerges, our understanding of its role in the therapeutic armamentarium against Gram-negative pathogens will continue to evolve.

References

-

[Immunological properties of S-1090, cefmatilen hydrochloride hydrate]. (2001). Arzneimittelforschung, 51(6), 487-493. [Link]

-

In vitro and in vivo antibacterial activities of S-1090, a new oral cephalosporin. (1996). Antimicrobial Agents and Chemotherapy, 40(2), 387-391. [Link]

-

β-Lactamases: A Focus on Current Challenges. (2017). Perspectives in Medicinal Chemistry, 8, 1177391X1769803. [Link]

-

Phase I Clinical Studies of S-1090: Safety and Pharmacokinetics. (1996). Journal of Infection and Chemotherapy, 2(3), 163-171. [Link]

-

In vitro and in vivo antibacterial activities of S-1090, a new oral cephalosporin, in the fields of obstetrics and gynecology. (1998). Chemotherapy, 44(3), 153-156. [Link]

-

Penicillin antibiotics - Mechanism of action, side effects and resistance. (2024). YouTube. [Link]

Sources

- 1. Revisiting the hydrolysis of ampicillin catalyzed by Temoneira‐1 β‐lactamase, and the effect of Ni(II), Cd(II) and Hg(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo antibacterial activities of S-1090, a new oral cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Lactamases: A Focus on Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Preclinical Safety Landscape of Cefmatilen Hydrochloride Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the preclinical toxicity studies conducted on Cefmatilen hydrochloride hydrate, a cephalosporin antibiotic. Designed for professionals in drug development and research, this document synthesizes publicly available data from animal model studies to offer insights into the compound's safety profile. By delving into the causality behind experimental designs and presenting detailed findings, this guide aims to be an authoritative resource for understanding the toxicological evaluation of this antibiotic.

Introduction to Cefmatilen Hydrochloride Hydrate and Its Mechanism of Action

Cefmatilen hydrochloride hydrate, also known as S-1090, is an orally active cephalosporin antibiotic. Like other β-lactam antibiotics, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. By binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, Cefmatilen disrupts the cross-linking of peptidoglycan, a critical component of the cell wall. This interference leads to the weakening of the cell wall, ultimately causing cell lysis and bacterial death.

Guiding Principles of Preclinical Toxicity Assessment

The primary objectives of a preclinical safety evaluation are to identify a safe initial dose for human trials, determine potential target organs for toxicity, assess the reversibility of any adverse effects, and establish safety parameters for clinical monitoring. The studies outlined in this guide for Cefmatilen hydrochloride hydrate adhere to these fundamental principles, employing a tiered approach to investigate the compound's safety across different durations of exposure and biological systems.

Acute Toxicity Assessment

The initial step in evaluating the toxicity of a new chemical entity is to determine its effects after a single, high-dose exposure. This helps in classifying the substance for toxicity and provides essential information for dose selection in longer-term studies.

Single-Dose Oral and Intravenous Toxicity in Rats

A foundational study was conducted in rats to determine the acute toxicity of Cefmatilen hydrochloride hydrate following both oral and intravenous administration.

Experimental Protocol: Single-Dose Toxicity in Rats

-

Animal Model: Male and female Sprague-Dawley rats.

-

Test Substance: Cefmatilen hydrochloride hydrate (for oral administration) and its sodium salt, S-1090-Na (for intravenous administration).

-

Dose Level: A single dose of 2000 mg/kg was administered for both routes.

-

Administration:

-

Oral: The test substance was administered via gavage.

-

Intravenous: The sodium salt was administered via tail vein injection.

-

-

Observations:

-

Mortality: Animals were observed for mortality for up to 14 days post-administration.

-

Clinical Signs: Daily observations for changes in behavior, appearance, and physiological functions. Key observations included changes in activity, gait, respiration, and the appearance of feces and urine.

-

Body Weight: Body weights were recorded prior to dosing and at regular intervals throughout the 14-day observation period.

-

-

Pathology: At the end of the observation period, all animals were subjected to a gross necropsy.

Summary of Findings

| Route of Administration | Dose (mg/kg) | Key Observations | Lethal Dose Estimation |

| Oral | 2000 | No deaths. Diarrhea and soft feces were observed, likely due to the antibiotic effect on gut flora. Reddish-brown feces were noted, attributed to the chelation of the compound with iron in the diet. Body weight gain was normal. No pathological changes were observed. | > 2000 mg/kg[1] |

| Intravenous | 2000 | No deaths. Transient clinical signs immediately after dosing included hypoactivity, abnormal gait, and hypopnea, which resolved within 4 hours. Slight cecal enlargement and renal tubular changes (basophilia, dilatation, and calcification) were noted upon pathological examination. | > 2000 mg/kg[1] |

Causality and Interpretation: The absence of mortality at a high dose of 2000 mg/kg by both oral and intravenous routes indicates a low order of acute toxicity for Cefmatilen hydrochloride hydrate. The gastrointestinal effects observed after oral administration are common for orally administered antibiotics and are related to their mechanism of action on the gut microbiome. The transient central nervous system effects following intravenous administration suggest a rapid, high-concentration effect that is quickly resolved. The renal changes observed after intravenous administration highlight the kidney as a potential target organ for toxicity at high systemic exposures.

Repeated-Dose Toxicity Studies

To assess the effects of longer-term exposure, repeated-dose toxicity studies are conducted. These studies are crucial for identifying target organs of toxicity, determining dose-response relationships, and establishing a No-Observed-Adverse-Effect Level (NOAEL).

One- and Three-Month Repeated Oral Dose Toxicity in Rats

Experimental Protocol: Repeated-Dose Oral Toxicity in Rats

-

Animal Model: Male and female Sprague-Dawley rats.

-

Test Substance: Cefmatilen hydrochloride hydrate.

-

Dose Levels:

-

One-Month Study: 80, 200, 500, and 1250 mg/kg/day.

-

Three-Month Study: 100, 300, and 1000 mg/kg/day.

-

-

Administration: Daily oral gavage.

-

Observations and Examinations:

-

Clinical Signs: Daily.

-

Body Weight and Food/Water Consumption: Weekly.

-

Hematology and Clinical Chemistry: At termination.

-

Urinalysis: At termination.

-

Ophthalmology: Prior to initiation and at termination.

-

Pathology: Gross necropsy and histopathological examination of a comprehensive list of tissues from all animals.

-

Summary of Findings in Rats

| Duration | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |

| One-Month | 80, 200, 500, 1250 | Soft feces, abdominal distention, increased food and water consumption, decreased urine volume and pH, and a decrease in blood neutrophils in most groups. Cecal enlargement was observed in all treated groups. | 1250[2] |

| Three-Month | 100, 300, 1000 | Similar findings to the one-month study. Reddish-brown feces at ≥300 mg/kg/day. A lower mature granulocyte ratio in the bone marrow at ≥1000 mg/kg/day. Elevated liver drug-metabolizing enzyme activities in males at 1000 mg/kg/day. | 1000[2] |

Causality and Interpretation: The consistent findings of soft feces and cecal enlargement are attributable to the antibiotic's effect on the intestinal microflora, a common class effect for broad-spectrum antibiotics. The changes in hematology and bone marrow at higher doses suggest a potential for effects on the hematopoietic system with prolonged exposure. The induction of liver enzymes is an adaptive response to xenobiotic exposure. Importantly, most of these effects were considered non-adverse or reversible.

One-, Three-, and Six-Month Repeated Oral Dose Toxicity in Dogs

Experimental Protocol: Repeated-Dose Oral Toxicity in Dogs

-

Animal Model: Male and female Beagle dogs.

-

Test Substance: Cefmatilen hydrochloride hydrate.

-

Dose Levels:

-

One- and Three-Month Studies: 25, 100, and 400 mg/kg/day.

-

Six-Month Study: 40, 100, and 250 mg/kg/day.

-

-

Administration: Daily oral administration in gelatin capsules.

-

Observations and Examinations: Similar to the rat studies, with the addition of electrocardiography (ECG).

Summary of Findings in Dogs

| Duration | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |

| One-Month | 25, 100, 400 | Reddish-brown feces in all treated groups. Transient reddish urine and a slight increase in plasma iron at 100 and 400 mg/kg/day, without evidence of anemia or hepatic injury. | 400[3] |

| Three-Month | 25, 100, 400 | Similar to the one-month study. At 400 mg/kg/day, urinalysis revealed occult blood and erythrocytes, and pathological examination showed cystitis (inflammation of the urinary bladder). | 100[3] |

| Six-Month | 40, 100, 250 | Reddish-brown feces in all treated groups. A tendency for increased plasma iron at 250 mg/kg/day without other adverse findings. | 250[4] |

Causality and Interpretation: The reddish-brown feces are consistently observed and are due to the formation of a complex between the drug or its metabolites and dietary iron. The cystitis observed in the three-month dog study at the highest dose suggests that the urinary bladder is a target organ for toxicity in this species, likely due to chronic irritation by metabolites excreted in the urine. The reversibility of this finding upon cessation of treatment would be a critical factor in the overall risk assessment. A study in juvenile dogs also identified the urinary bladder as a target organ, with cystitis observed at 200 and 400 mg/kg/day after three months of administration, resulting in a NOAEL of 100 mg/kg/day in this age group.[5]

Caption: Comparative overview of repeated-dose toxicity findings for Cefmatilen hydrochloride hydrate in rats and dogs.

Reproductive and Developmental Toxicity

These studies are designed to evaluate the potential effects of a substance on all aspects of the reproductive process, from fertility to postnatal development of the offspring.

Fertility and Early Embryonic Development in Rats

This study assesses the effects on male and female reproductive performance and the early stages of gestation.

Experimental Protocol: Fertility and Early Embryonic Development

-

Animal Model: Male and female Sprague-Dawley rats.

-

Test Substance: Cefmatilen hydrochloride hydrate.

-

Dose Levels: 100, 300, and 1000 mg/kg/day.

-

Administration: Daily oral gavage to males for a pre-mating period and throughout mating, and to females for a pre-mating period, during mating, and through the early stages of pregnancy.

-

Endpoints:

-

Parental: Clinical signs, body weight, food consumption, reproductive performance (mating, fertility, gestation indices), and necropsy findings.

-

Embryo-fetal: Number of implantations, resorptions, and live/dead fetuses.

-

Summary of Findings

-

Parental Toxicity: Loose and/or reddish-brown feces and abdominal distention were observed in all treated groups. An increase in cecum weight was noted at necropsy.[6]

-

Reproductive Performance: No adverse effects on mating, fertility, or pregnancy were observed.[6]

-

Embryo-fetal Development: No adverse effects on implantation, embryo-fetal viability, or development were observed.[6]

-

NOAELs:

Embryo-Fetal Development in Rats

This study focuses on the potential for the test substance to induce developmental abnormalities during the period of organogenesis.

Experimental Protocol: Embryo-Fetal Development

-

Animal Model: Pregnant female Sprague-Dawley rats.

-

Test Substance: Cefmatilen hydrochloride hydrate.

-

Dose Levels: 100, 300, and 1000 mg/kg/day.

-

Administration: Daily oral gavage during the period of major organogenesis (gestation days 7-17).

-

Endpoints:

-

Maternal: Clinical signs, body weight, food consumption, and uterine contents at termination.

-

Fetal: Viability, body weight, and external, visceral, and skeletal examinations for malformations.

-

Summary of Findings

-

Maternal Toxicity: Loose or reddish-brown feces, increased body weight gain, transiently decreased food consumption, and increased water consumption were observed in all treated groups. An increased cecum weight was also noted.[7]

-

Developmental Toxicity: No adverse effects on embryo-fetal viability, growth, or the incidence of external, visceral, or skeletal anomalies were observed.[7]

-

NOAELs:

-

Maternal General Toxicity: < 100 mg/kg/day

-

Developmental Toxicity: 1000 mg/kg/day[7]

-

Causality and Interpretation: The maternal toxicity observed is consistent with the known effects of oral antibiotics on the gastrointestinal system. The lack of adverse effects on fertility, and embryo-fetal development at doses up to 1000 mg/kg/day suggests that Cefmatilen hydrochloride hydrate is not a reproductive or developmental toxicant in rats under the conditions of these studies.

Caption: Workflow of the reproductive and developmental toxicity assessment of Cefmatilen hydrochloride hydrate in rats.

Genotoxicity Assessment

A battery of tests is conducted to determine if a compound can cause genetic damage, which can have implications for carcinogenicity and heritable diseases.

Genotoxicity Test Battery for Cefmatilen Hydrochloride Hydrate

Cefmatilen hydrochloride hydrate was evaluated in a standard battery of genotoxicity assays.

Experimental Protocols: Genotoxicity

-

Bacterial Reverse Mutation Assay (Ames Test):

-

Test System: Salmonella typhimurium strains (TA100, TA1535, TA98, TA1537) and Escherichia coli strain (WP2uvrA).

-

Method: Preincubation method with and without a metabolic activation system (S9 mix).

-

Endpoint: A significant, dose-related increase in the number of revertant colonies.

-

-

In Vitro Chromosomal Aberration Test:

-

Test System: Chinese hamster lung (CHL/IU) cells.

-

Method: Cells were exposed to Cefmatilen hydrochloride hydrate with and without S9 mix.

-

Endpoint: The induction of structural or numerical chromosomal aberrations.

-

-

In Vivo Micronucleus Test:

-

Test System: Male Jcl:ICR mice.

-

Administration: Oral gavage up to 2000 mg/kg.

-

Endpoint: An increase in the frequency of micronucleated polychromatic erythrocytes in bone marrow.

-

Summary of Findings

| Assay | Test System | Result |

| Bacterial Reverse Mutation Assay | S. typhimurium, E. coli | Negative[8] |

| In Vitro Chromosomal Aberration | Chinese Hamster Lung Cells | Negative[8] |

| In Vivo Micronucleus Test | Mouse Bone Marrow | Negative[8] |

Causality and Interpretation: The negative results across this comprehensive battery of in vitro and in vivo genotoxicity assays provide strong evidence that Cefmatilen hydrochloride hydrate does not have genotoxic potential.

Carcinogenicity

Information regarding long-term carcinogenicity studies (typically two-year bioassays in rodents) for Cefmatilen hydrochloride hydrate was not found in the publicly available literature.

Pharmacokinetics, Metabolism, and Excretion

Overall Conclusion and Risk Assessment